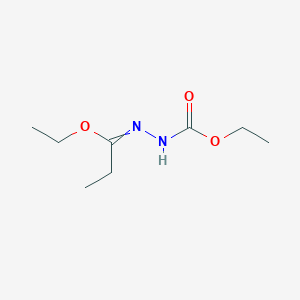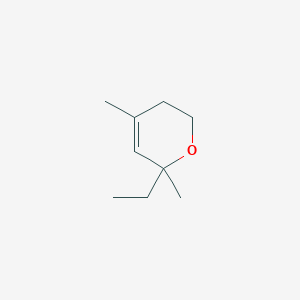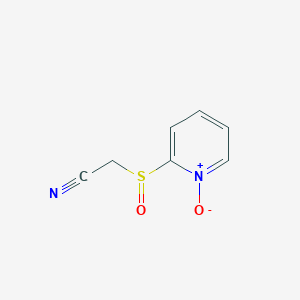![molecular formula C16H15BrO2 B14614675 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene CAS No. 60291-38-5](/img/structure/B14614675.png)
1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene is an organic compound that belongs to the class of substituted benzenes It features a bromophenyl group attached to an ethenyl linkage, which is further connected to a dimethoxybenzene ring
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: This step adds a nitro group to the benzene ring.
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the dimethoxybenzene ring play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene include:
1-Bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene: This compound has a similar structure but lacks the dimethoxy groups.
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: This compound has a similar structure but with different substitution patterns
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
60291-38-5 |
|---|---|
Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)ethenyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C16H15BrO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3 |
InChI Key |
LNIXLDMNAZUUGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)





![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)

![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

